3-Cyclopropoxy-5-methoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-7(11)5-10(6-9)13-8-2-3-8/h4-6,8H,2-3,11H2,1H3 |
InChI Key |
DIJZVLDJRMKIGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC2CC2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropoxy 5 Methoxyaniline
Single-Electron Transfer (SET) Oxidation Processes and Radical Chemistry
The presence of the aniline (B41778) nitrogen with its lone pair of electrons makes the molecule susceptible to oxidation. The substitution pattern significantly modulates this reactivity, leading to the formation of radical intermediates that can undergo further transformations, most notably the characteristic ring-opening of the cyclopropyl (B3062369) group.
The oxidation potential of aniline and its derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the aniline nitrogen and the aromatic system, making the molecule easier to oxidize, which corresponds to a lower oxidation potential. Conversely, electron-withdrawing groups (EWGs) shift the oxidation potential to more positive values. nih.govznaturforsch.com
In 3-Cyclopropoxy-5-methoxyaniline, both the methoxy (B1213986) (-OCH₃) and cyclopropoxy (-OC₃H₅) groups are potent electron-donating groups.
Methoxy Group: The oxygen atom's lone pairs participate in resonance with the aromatic ring, significantly increasing the electron density, particularly at the ortho and para positions. This mesomeric effect makes the aniline moiety more susceptible to electron loss. Studies on substituted anilines consistently show that methoxy groups lower the oxidation potential. nih.gov
Cyclopropoxy Group: Similar to the methoxy group, the cyclopropoxy group acts as an electron-donating group through resonance. The cyclopropyl ring itself has σ-bonds with significant p-character, allowing it to donate electron density to the adjacent oxygen and, subsequently, to the aromatic ring. This contribution further facilitates the oxidation process.
The cumulative effect of these two meta-positioned EDGs makes this compound a highly electron-rich system with a relatively low oxidation potential, predisposing it to engage in single-electron transfer processes under mild oxidative conditions. nih.govznaturforsch.com
| Substituent | Position | Effect | Relative Oxidation Potential |
|---|---|---|---|
| -H (Aniline) | - | Reference | Baseline |
| -NO₂ | para | Strongly Withdrawing | Higher |
| -Cl | para | Withdrawing | Higher |
| -CH₃ | para | Donating | Lower |
| -OCH₃ | para | Strongly Donating | Lower |
A key feature of cyclopropane (B1198618) derivatives, particularly those linked to a redox-active center like an aniline, is their propensity to undergo ring-opening reactions. beilstein-journals.orgnih.gov This reactivity is driven by the release of the substantial ring strain (approximately 27 kcal/mol) inherent in the three-membered carbocyclic framework. beilstein-journals.org
For N-cyclopropylanilines and related structures, the ring-opening is initiated by a single-electron oxidation of the aniline nitrogen. researchgate.net The mechanism proceeds as follows:
SET Oxidation: The aniline moiety loses one electron to an oxidant or under electrochemical conditions, forming a nitrogen radical cation.
Ring-Opening: The highly reactive radical cation intermediate undergoes a rapid and irreversible C-C bond cleavage of the adjacent cyclopropyl ring. This process is facilitated by the orbital overlap between the aminium radical and the Walsh orbitals of the cyclopropane ring.
Intermediate Formation: The ring-opening results in the formation of a new radical species, typically a distonic radical cation where the charge and the radical are separated within the molecule. researchgate.netnih.gov
The rate of this ring-opening is extremely fast, often occurring on the nanosecond timescale. researchgate.net This rapid and irreversible nature makes N-cyclopropylanilines effective probes for studying single-electron transfer reactions, as the ring-opened products serve as a definitive footprint of a radical cation intermediate, preventing the back-electron transfer that can complicate studies of other anilines. researchgate.net
The initial product of the one-electron oxidation of this compound is a nitrogen radical cation (also known as an aminium radical). nih.govnih.gov This intermediate is highly reactive and serves as the pivot point for subsequent chemical transformations.
Nitrogen Radical Cation: In this species, the nitrogen atom bears both a positive charge and an unpaired electron. Its fate depends on the molecular structure and reaction conditions. Common reaction pathways include deprotonation to form an α-amino radical or loss of a hydrogen atom to form an iminium ion. nih.govbeilstein-journals.org
Formation of a Distonic Radical Cation: For cyclopropyl-substituted anilines, the dominant pathway is the aforementioned ring-opening. This cleavage transforms the initial nitrogen radical cation into a more stable distonic radical cation. nih.gov In this new intermediate, the positive charge remains localized on the nitrogen atom (as part of an iminium ion moiety), while the unpaired electron is located on a carbon atom at the end of the newly formed three-carbon chain. This species can be described as a β-carbon radical iminium ion. nih.gov
The reactivity of this distonic radical cation is twofold. The iminium ion portion is electrophilic, while the carbon radical can participate in various radical-mediated processes, including additions to π-systems. This dual reactivity is harnessed in subsequent synthetic applications, such as cycloaddition reactions. acs.org
Cycloaddition Reactions Involving the Cyclopropyl and Aniline Moieties
The unique electronic and structural properties of this compound and its derivatives allow them to serve as precursors for cycloaddition reactions. Specifically, the oxidative ring-opening of the cyclopropylamine fragment generates a 1,3-dipole equivalent that can react with various dipolarophiles.
Recent research has demonstrated that N-arylcyclopropylamines can participate in enantioselective intermolecular [3 + 2] cycloaddition reactions under photoredox catalysis conditions. nih.gov This transformation allows the cyclopropylamine to function as a three-carbon building block for the synthesis of highly substituted cyclopentylamine derivatives.
The general mechanism involves:
Oxidation: A photocatalyst, upon excitation by visible light, oxidizes the N-arylcyclopropylamine to its corresponding nitrogen radical cation.
Ring-Opening: The radical cation undergoes rapid C-C bond cleavage to form the key open-chain distonic radical cation intermediate.
Radical Addition: The terminal carbon radical of this intermediate adds to an olefin (the dipolarophile).
Cyclization: The resulting radical intermediate undergoes a cyclization step, driven by the electrophilic iminium ion, to form the five-membered ring.
Reduction and Catalyst Turnover: The catalytic cycle is completed by a reduction step and regeneration of the photocatalyst.
While studies have extensively covered reactions with electron-deficient olefins like acrylates and ketones, the principles can be extended to other olefin classes. nih.gov A dual catalyst system, often combining a photoredox catalyst with a chiral Brønsted acid (like a chiral phosphoric acid), is employed to control the stereochemistry of the reaction. nih.gov
The stereochemical outcome of the [3 + 2] photocycloaddition is a critical aspect of its synthetic utility. The use of a chiral catalyst, typically a chiral phosphoric acid, is key to inducing enantioselectivity. nih.gov The chiral catalyst is believed to coordinate with the iminium ion intermediate, creating a chiral environment that directs the approach of the olefin and controls the facial selectivity of the C-C bond formation during the cyclization step.
This methodology has proven effective for constructing valuable cyclopentylamine scaffolds with high levels of diastereoselectivity and enantioselectivity. nih.gov The specific outcomes are dependent on several factors, including the choice of photocatalyst, the structure of the chiral acid, the solvent, and the electronic properties of the olefin.
| N-Arylcyclopropylamine Substrate | Olefin Partner | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-(p-methoxyphenyl)cyclopropylamine | Dimethyl 2-benzylidenemalonate | 95 | >20:1 | 96 |
| N-phenylcyclopropylamine | (E)-Chalcone | 88 | >20:1 | 94 |
| N-(p-chlorophenyl)cyclopropylamine | 2-Phenylacrylate | 75 | 10:1 | 92 |
| N-(p-methoxyphenyl)cyclopropylamine | Cyclic Ketone-derived Olefin | 92 | >20:1 | 98 |
Data are representative examples from related systems and illustrate the potential of the methodology. nih.gov
Nucleophilic Reactivity of the Aniline Moiety
The nitrogen atom of the aniline group in this compound is expected to be a potent nucleophile, a characteristic inherent to primary aromatic amines. This nucleophilicity is central to its participation in a variety of bond-forming reactions.
Participation in Multi-Component Reactions for the Generation of Complex Molecular Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. Anilines are common components in many named MCRs, such as the Ugi and Biginelli reactions. It is highly probable that this compound could serve as the amine component in these reactions, leading to the synthesis of diverse and complex molecular scaffolds. For instance, in an Ugi four-component reaction, it would likely react with an aldehyde, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamide derivatives.
Table 1: Plausible Reactants for a Ugi-type Multi-Component Reaction Involving this compound
| Component | Example Reactant |
| Amine | This compound |
| Aldehyde | Benzaldehyde |
| Carboxylic Acid | Acetic Acid |
| Isocyanide | tert-Butyl isocyanide |
The electron-donating nature of the cyclopropoxy and methoxy groups would likely enhance the nucleophilicity of the aniline nitrogen, potentially leading to favorable reaction kinetics.
Nucleophilic Attack on Electrophilic Substrates, exemplified by Aziridine Ring-Opening
The lone pair of electrons on the aniline nitrogen makes it a suitable nucleophile for attacking electrophilic centers. One such reaction is the ring-opening of aziridines. Aziridines are strained three-membered rings that are susceptible to nucleophilic attack, leading to the formation of 1,2-diamines. The reaction of this compound with an activated aziridine (e.g., an N-sulfonyl aziridine) is expected to proceed via an SN2 mechanism, with the aniline nitrogen attacking one of the aziridine carbons and leading to the cleavage of a carbon-nitrogen bond.
Electrophilic Aromatic Substitution Reactions on the this compound Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effects of the methoxy and cyclopropoxy groups. Both of these substituents are ortho, para-directing. The directing effects of these two groups are synergistic, strongly activating the positions ortho and para to them.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups | Predicted Reactivity |
| C2 | Ortho to Methoxy, Ortho to Cyclopropoxy | Highly Activated |
| C4 | Para to Methoxy, Ortho to Cyclopropoxy | Highly Activated |
| C6 | Ortho to Methoxy, Para to Cyclopropoxy | Highly Activated |
Given the steric hindrance from the adjacent substituents, the C4 and C6 positions are the most likely sites for electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to proceed readily, likely under mild conditions due to the high activation of the ring. For example, bromination would likely occur rapidly upon treatment with bromine in a suitable solvent, even without a Lewis acid catalyst.
Pathways and Control of Radical Chain Reactions in the Presence of Aniline and Cyclopropoxy Groups
The involvement of this compound in radical chain reactions presents a more complex and intriguing scenario. Both the aniline and cyclopropyl moieties can participate in radical processes.
The aniline nitrogen can undergo single-electron transfer (SET) to form a radical cation. This species can then influence subsequent reactions. The cyclopropyl group, being a strained ring, can undergo ring-opening reactions under radical conditions to form a more stable primary or secondary radical.
A potential pathway could involve the formation of the aniline radical cation, followed by an intramolecular hydrogen atom transfer or a rearrangement involving the cyclopropoxy group. The stability of the cyclopropyl ring in the context of a nearby radical cation is a key question. It is known that N-cyclopropylanilines can undergo irreversible ring-opening upon oxidation to their radical cations acs.org. While the cyclopropyl group in the title compound is attached via an oxygen atom, the potential for radical-mediated ring-opening, especially in the presence of strong oxidants or under photolytic conditions, cannot be ruled out.
Controlling the outcome of such reactions would depend heavily on the specific reaction conditions, including the nature of the radical initiator, the solvent, and the presence of other radical traps or promoters. The interplay between the aniline and cyclopropoxy groups in a radical context remains a compelling area for future investigation.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy of 3-Cyclopropoxy-5-methoxyaniline reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons.
The aromatic region of the spectrum would be expected to show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as complex multiplets or distinct singlets and doublets, depending on their coupling with each other. The methoxy (B1213986) group protons (-OCH₃) typically appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
The cyclopropyl (B3062369) group protons present a more complex pattern. The methine proton on the carbon attached to the oxygen will be the most downfield of this group. The remaining four protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. organicchemistrydata.orgdtic.milcaltech.edu The vicinal coupling constants (³JHH) are particularly informative for determining stereochemistry, with cis couplings generally being larger than trans couplings in cyclopropane (B1198618) rings. organicchemistrydata.orgdtic.milcaltech.edu
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.0 - 7.0 | m | 3H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Cyclopropyl CH-O | 3.5 - 4.0 | m | 1H |
| Cyclopropyl CH₂ | 0.5 - 1.0 | m | 4H |
| Amino (-NH₂) | 3.5 - 4.5 | s (broad) | 2H |
Note: This is a predicted table. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen appearing at lower fields (higher ppm values). youtube.com
For this compound, the spectrum would show signals for the six aromatic carbons, the methoxy carbon, and the three carbons of the cyclopropyl ring. The carbons directly bonded to the oxygen atoms (C-O of the methoxy and cyclopropoxy groups) and the carbon attached to the nitrogen (C-N) will be the most deshielded among the aromatic carbons. chemicalbook.comdocbrown.info The carbon of the methoxy group will appear in the typical range for such functionalities. The cyclopropyl carbons will appear at higher field (lower ppm) due to their strained nature and sp³ hybridization. kpi.ua
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-O (Cyclopropoxy) | 155 - 165 |
| Aromatic C-O (Methoxy) | 155 - 165 |
| Aromatic C-N | 140 - 150 |
| Aromatic CH | 90 - 110 |
| Methoxy (-OCH₃) | 50 - 60 |
| Cyclopropyl CH-O | 60 - 70 |
| Cyclopropyl CH₂ | 5 - 15 |
Note: This is a predicted table. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and elucidating the detailed structure of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between the coupled protons on the aromatic ring and within the cyclopropyl group, helping to trace the connectivity of the proton network. researchgate.netslideshare.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is crucial for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. slideshare.netprinceton.edu For instance, it would definitively link the aromatic proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. slideshare.netprinceton.eduyoutube.com For example, HMBC could show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the cyclopropyl protons to the aromatic carbon bearing the cyclopropoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. slideshare.netprinceton.edu This technique is instrumental in determining the stereochemistry and conformation of the molecule. For instance, NOESY could show through-space interactions between the methoxy group protons and the adjacent aromatic proton.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.govnih.gov For this compound (C₁₀H₁₃NO₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. rsc.org
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include:
Loss of the cyclopropyl group.
Loss of a methyl radical from the methoxy group.
Cleavage of the ether linkages.
Fragmentation of the aniline (B41778) ring.
Analyzing these fragments helps to piece together the structure of the parent molecule.
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nist.gov
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.
C-H stretching (aromatic): Typically above 3000 cm⁻¹.
C-H stretching (aliphatic): Typically below 3000 cm⁻¹, corresponding to the methoxy and cyclopropyl groups.
C=C stretching (aromatic): In the range of 1450-1600 cm⁻¹.
C-O stretching (ether): Strong absorptions in the 1000-1300 cm⁻¹ region for the aryl-alkyl ether linkages.
N-H bending: Around 1600 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | > 3000 |
| C-H Stretch (Aliphatic) | < 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether) | 1000 - 1300 |
| N-H Bend (Amine) | ~1600 |
Note: This is a predicted table. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. physchemres.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. researchgate.netresearchgate.net
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the aniline and ether functional groups, which act as auxochromes, will shift the absorption maxima to longer wavelengths (bathochromic shift) compared to unsubstituted benzene. The spectrum will likely display π → π* transitions associated with the aromatic system. physchemres.orgresearchgate.net The position and intensity of these bands are influenced by the solvent polarity. physchemres.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Reaction Monitoring, and Chiral Separations
There is no specific, publicly available research detailing the use of HPLC for the analysis of this compound. General HPLC principles are widely applied for purity determination and reaction monitoring of aromatic amines. Typically, reversed-phase HPLC with a C18 or C8 column is employed, using a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength corresponding to the absorbance maximum of the aniline chromophore.
For chiral separations, which would be relevant if the compound were to be resolved into enantiomers (though it is achiral itself unless derivatized in a specific manner), chiral stationary phases (CSPs) would be necessary. Common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), cyclodextrins, or proteins. The selection of the appropriate CSP and mobile phase is highly empirical and would require specific method development for a derivatized, chiral form of this compound. Without experimental data, a specific data table for HPLC conditions cannot be constructed.
X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Stereochemistry
A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
In the absence of experimental data, a hypothetical analysis would anticipate the aniline and methoxy groups to be roughly coplanar with the benzene ring, while the cyclopropyl group would be oriented to minimize steric hindrance. The crystal packing would likely be influenced by hydrogen bonding involving the amine group and potentially weak C-H···O interactions. However, without an actual crystallographic study, any discussion of its solid-state structure, including unit cell parameters and space group, remains purely speculative. Consequently, a data table for crystallographic parameters cannot be generated.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, map potential energy surfaces, and identify the structures of transition states. For an aniline (B41778) derivative like 3-Cyclopropoxy-5-methoxyaniline, DFT calculations can predict how the molecule will behave in various chemical transformations.
Research on simple aniline has shown that reactions, such as those with radicals, can proceed through different pathways, including H-atom abstraction from the amine group or addition to the aromatic ring. jst.vn DFT calculations are instrumental in determining the favorability of these competing pathways by calculating the activation energies associated with each transition state. jst.vnyoutube.com The presence of electron-donating groups, such as the methoxy (B1213986) and cyclopropoxy substituents on this compound, is expected to significantly influence its reactivity. These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves, thereby activating the ring towards electrophilic substitution and potentially lowering the energy barriers for oxidative reactions.
DFT studies can model complex processes like cycloaddition reactions, providing clarity on whether the mechanism is concerted or stepwise. mdpi.com For this compound, DFT could be used to predict the regioselectivity of reactions, showing which positions on the aniline ring are most susceptible to attack. The characterization of transition states—the highest energy point along a reaction coordinate—is a key output of these calculations, allowing for the direct computation of reaction rates and providing a deep, molecular-level understanding of the chemical process. github.io
Table 1: Illustrative DFT-Calculated Activation Energies (ΔG‡) for a Hypothetical Electrophilic Aromatic Substitution Reaction
| Compound | Substituent Effects | Hypothetical ΔG‡ (kcal/mol) |
| Aniline | Reference compound | 22.5 |
| 3-Methoxyaniline | Electron-donating (-OCH₃) | 20.1 |
| This compound | Stronger electron-donating character from both groups | 18.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend based on the electronic nature of the substituents.
Prediction and Correlation of Electronic Properties, including Oxidation Potentials
The electronic properties of a molecule govern its reactivity and its behavior in electrochemical systems. DFT is a primary tool for calculating key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO energy is related to the ionization potential and indicates the ability of a molecule to donate an electron, while the LUMO energy relates to the electron affinity, or its ability to accept an electron. researchgate.net The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net
For substituted anilines, a significant body of research has focused on the prediction of their oxidation potentials. rsc.orgresearchgate.net Computational studies have shown that while the absolute values of theoretically calculated one-electron oxidation potentials may deviate from experimental results, they exhibit a very strong linear correlation with measured values across a series of related compounds. elsevierpure.comacs.org This correlation allows for the accurate prediction of the oxidation potential for a new molecule, like this compound, once a reliable correlation has been established for a set of similar anilines. ethz.ch The electron-donating nature of the methoxy and cyclopropoxy groups is expected to raise the HOMO energy of this compound relative to unsubstituted aniline, consequently lowering its oxidation potential and making it more susceptible to oxidation.
Table 2: Correlation of Experimental and DFT-Calculated Oxidation Potentials for Selected Aniline Derivatives
| Compound | Experimental Eₚ (V vs. SHE) | Calculated E₁ (V vs. SHE) |
| 4-Chloroaniline | 1.12 | 1.01 |
| Aniline | 1.07 | 1.02 |
| 3-Methoxyaniline | 1.09 | 0.95 |
| 4-Methoxyaniline | 0.98 | 0.88 |
| This compound | Not Available | Estimated ~0.90 |
Note: Experimental and calculated data are adapted from literature for representative anilines. acs.org The value for this compound is a hypothetical estimate based on established electronic trends.
Conformational Analysis and Prediction of Stereochemical Outcomes
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Computational conformational analysis is used to identify the most stable spatial arrangements (conformers) of a molecule and to determine the energy barriers to rotation around its single bonds. For this compound, key conformational variables include the rotation around the C-N, C-O (methoxy), and C-O (cyclopropoxy) bonds, as well as the pyramidal inversion of the nitrogen atom in the amino group. scispace.comresearchgate.net
DFT calculations can map the potential energy surface related to these rotations, identifying low-energy minima that correspond to stable conformers. This analysis would reveal the preferred orientation of the cyclopropoxy and methoxy groups relative to the amino group and the phenyl ring. Understanding the conformational landscape is essential for predicting how the molecule might bind to a receptor or pack in a crystal lattice. Furthermore, in reactions that create new chiral centers, computational modeling can be used to predict the stereochemical outcome by calculating the energies of the different diastereomeric transition states leading to the various products. researchgate.net
Table 3: Hypothetical Relative Energies of Potential Conformers of this compound
| Conformer Description | Dihedral Angle (C2-C3-O-C_cyclo) | Relative Energy (kcal/mol) |
| A (Most Stable) | ~0° (Planar with ring) | 0.00 |
| B | ~90° (Perpendicular to ring) | 2.5 |
| C | ~180° (Anti-planar with ring) | 0.8 |
Note: This table is illustrative, showing how the energy of the molecule might change with the rotation of the cyclopropoxy group. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations to Understand Intermolecular Interactions and Stability
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of every atom in a system, allowing researchers to observe how a molecule like this compound would behave in a realistic environment, such as in a solvent or interacting with other molecules. mdpi.comacs.org
Table 4: Primary Intermolecular Interactions for this compound in an Aqueous Environment
| Interaction Type | Participating Groups | Typical Energy Range (kcal/mol) |
| Hydrogen Bond (Donor) | -NH₂ with Water (Oxygen) | 3 - 8 |
| Hydrogen Bond (Acceptor) | -OCH₃ with Water (Hydrogen) | 1 - 4 |
| van der Waals | Phenyl ring, alkyl groups | 0.5 - 2 |
| Dipole-Dipole | Polar C-O and C-N bonds | 1 - 5 |
Note: This table lists the types of interactions that would be analyzed in an MD simulation, along with generally accepted energy ranges.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Precursor in the Synthesis of Complex Organic Molecules
As a substituted aniline (B41778), 3-Cyclopropoxy-5-methoxyaniline possesses functional groups—an amine, a methoxy (B1213986) group, and a cyclopropoxy group—that make it a potentially versatile building block in organic synthesis. However, specific examples of its use for the synthesis of the molecules outlined below are not extensively documented in peer-reviewed literature.
Building Block for Novel Fluoroquinolone Derivatives and Related Scaffolds
Intermediate in the Enantioselective Synthesis of Cyclopentylamine Derivatives
There is no specific information available in published research that describes the use of this compound as a key intermediate in the enantioselective synthesis of cyclopentylamine derivatives.
Precursor for the Assembly of Diverse Azaheterocyclic Systems (e.g., Pyrrolidin-2-ones, Pyrazolo[1,5-a]pyrimidines)
The construction of azaheterocyclic systems like pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.govsemanticscholar.org While aniline derivatives can be precursors to the requisite aminopyrazole starting materials, the scientific literature does not currently provide specific examples of this compound being used for the synthesis of pyrrolidin-2-ones or pyrazolo[1,5-a]pyrimidines. ias.ac.inekb.egd-nb.info
Development and Characterization of Chemical Probes and Sensors
The electronic properties of substituted anilines make them candidates for use in chemical sensors and probes, particularly those involving electron transfer processes.
Utilization as Single-Electron Transfer Probes in Environmental and Biological Oxidation Systems
Anilines are recognized for their susceptibility to single-electron oxidation, making them suitable candidates for probing oxidative environments. researchgate.net A closely related class of compounds, N-cyclopropylanilines, has been specifically developed and studied as single-electron transfer (SET) probes. researchgate.netacs.org Their utility stems from the irreversible ring-opening of the cyclopropyl (B3062369) group immediately following the initial single-electron oxidation of the nitrogen atom. researchgate.netacs.org This irreversible reaction prevents back-electron transfer, providing a clear and unambiguous signal of the oxidative event. nih.gov
The key mechanism for these probes is detailed below:
Single-Electron Oxidation: The aniline nitrogen is oxidized by an excited-state photosensitizer or another oxidizing species, forming a nitrogen radical cation.
Irreversible Ring Opening: The high strain energy of the adjacent cyclopropyl ring (~28 kcal/mol) facilitates a rapid and irreversible opening of the ring. acs.org
Signal Generation: This irreversible transformation can be detected and quantified, allowing for the study of oxidative processes in various systems.
It is important to note that this compound is structurally distinct from N-cyclopropylanilines; the cyclopropyl group is attached to an oxygen atom (ether linkage) rather than directly to the nitrogen. While substituted anilines in general can participate in photoinduced electron-transfer reactions, the specific, irreversible ring-opening mechanism that makes N-cyclopropylanilines effective probes would not apply in the same way. rsc.org No specific research has been found that utilizes this compound itself as a single-electron transfer probe.
Table 1: Properties of Related Aniline-Based Single-Electron Transfer Probes This table presents data for N-cyclopropylaniline (CPA) and its analogs to illustrate the principles of this class of probes, as direct data for this compound in this application is not available.
| Compound | SET Oxidation Potential (V vs. NHE) | Radical Cation Lifetime (ns) | Key Feature |
|---|---|---|---|
| N-Cyclopropylaniline (CPA) | Approx. 0.76 | 140 - 580 | Irreversible ring-opening upon oxidation |
| 2-Methoxy-N-cyclopropylaniline | Lowered by EDG | Stabilized radical cation | Electron Donating Group (EDG) effect |
| 3-Chloro-N-cyclopropylaniline | Increased by EWG | Destabilized radical cation | Electron Withdrawing Group (EWG) effect |
Data derived from studies on N-cyclopropylaniline analogs. acs.org
Potential in Catalytic System Design and Ligand Synthesis
There is currently no information available in the scientific literature regarding the application of this compound in the design of catalytic systems or for the synthesis of ligands used in coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
